Bismuth nitrate

Overview

Description

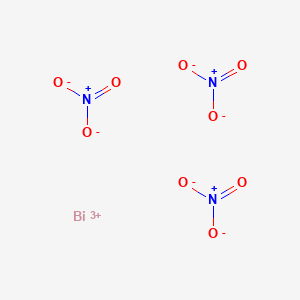

Bismuth Nitrate is an inorganic compound that appears as a colorless or white nitrate-like solid . It is also known as Bismuth (III) nitrate and its most common solid form is the pentahydrate . It is used extensively in the synthesis of other bismuth compounds .

Synthesis Analysis

Bismuth Nitrate can be prepared by the reaction of bismuth metal and concentrated nitric acid . The reaction is represented as follows: Bi + 4HNO3 → Bi(NO3)3 + 2H2O + NO .Molecular Structure Analysis

The molecular formula of Bismuth Nitrate is BiN3O9 . The crystal form is triclinic, and contains 10 coordinate Bi3+, (three bidentate nitrate ions and four water molecules) .Chemical Reactions Analysis

Bismuth Nitrate reacts with aqueous ammonia and sodium hydroxide to produce a precipitate of Bi(OH)3 . It dissolves in nitric acid but is readily hydrolyzed to form a range of oxynitrates when the pH increases above 0 .Physical And Chemical Properties Analysis

Bismuth Nitrate is easily deliquescent and soluble in nitric acid, glycerin, ethylene glycol, and acetone . It is insoluble in ethanol, carbon tetrachloride, and ethyl acetate . It decomposes into bismuth subnitrate in the presence of water .Scientific Research Applications

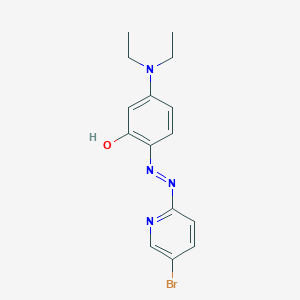

Textile Reactive Dye Removal

Bismuth nitrate can be used to create a highly efficient sorbent for textile reactive dye removal . This is achieved through the electrochemical synthesis of basic bismuth nitrate, which is then used to remove the textile dye Reactive Blue 19 (RB19) from deionized water and model solutions of polluted river water .

Selective Oxidation of Sulfides

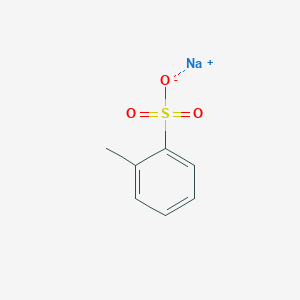

Bismuth nitrate pentahydrate is an oxidant for a variety of 4-substituted Hantzsch 1,4-dihydropyridines . It also serves as a reagent for the selective oxidation of sulfides to sulfoxides .

Preparation of Dragendorff Reagent

Bismuth nitrate is involved in the preparation of Dragendorff reagent . This reagent is commonly used in thin layer chromatography (TLC) to detect alkaloids.

TLC Stain

Bismuth nitrate is used as a TLC stain . This application is particularly useful in the field of analytical chemistry, where TLC is a common technique for separating mixtures.

Preparation of Other Bismuth Compounds

Bismuth nitrate is used to prepare other bismuth compounds . These compounds can have a wide range of applications, from catalysts to pigments.

Biomedical Applications

Bismuth-based nanoparticles, which can be derived from bismuth nitrate, have been extensively used in biomedical research . These nanoparticles have various applications, including drug delivery, antimicrobial activity, bioimaging, cancer therapy, biosensing, and tissue engineering .

Mechanism of Action

Target of Action

Bismuth nitrate primarily targets the Tet(X) resistance protein . This protein is involved in antibiotic resistance, and bismuth nitrate’s interaction with it can suppress the evolution of this resistance .

Mode of Action

Bismuth nitrate acts as a Lewis acid catalyst in organic synthesis . It is used for the conversion of thiocarbonyls to their carbonyl compounds, aromatic nitration, protection of carbonyl compounds, Michael reactions, and synthesis of coumarins . Specifically, bismuth nitrate targets the active center of the Tet(X4) protein, binding to the resistance protein in a noncompetitive manner .

Biochemical Pathways

It is known that bismuth nitrate can form insoluble complexes with certain compounds, which have been used in gravimetric methods of determining bismuth content .

Pharmacokinetics

The pharmacokinetics of these compounds can be improved via the facile modification of their surfaces with biocompatible polymers and proteins, resulting in enhanced colloidal stability, extended blood circulation, and reduced toxicity .

Result of Action

The primary result of bismuth nitrate’s action is the suppression of the Tet(X) resistance protein, which can significantly suppress the evolution of high-level tigecycline resistance . This makes bismuth nitrate a potential tool in combating antibiotic resistance.

Action Environment

The action of bismuth nitrate can be influenced by environmental factors. For example, it is soluble in nitric acid but readily hydrolyzed to form a range of oxynitrates when the pH increases above 0 . It is also soluble in acetone, acetic acid, and glycerol but practically insoluble in ethanol and ethyl acetate .

Safety and Hazards

Future Directions

Bismuth Nitrate has numerous biomedical applications due to its safety, cost-effective fabrication processes, large surface area, high stability, and high versatility in terms of shape, size, and porosity . It is anticipated to experience significant growth in several regions, including North America, Asia-Pacific, Europe, the United States of America, and China .

properties

IUPAC Name |

bismuth;trinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.3NO3/c;3*2-1(3)4/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNKDDZCLDMRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiN3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883121 | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Hygroscopic solid; [Merck Index] Colorless crystals with slight nitric acid odor; [MSDSonline] | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth(III) nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8012 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Bismuth nitrate | |

CAS RN |

10361-44-1 | |

| Record name | Bismuth nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, bismuth(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth trinitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISMUTH NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R459R54N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: How does bismuth nitrate interact with biological systems?

A1: Bismuth nitrate exerts its biological effects primarily through the bismuth ion. Once in the body, bismuth nitrate dissociates, and the bismuth ion can bind to various biomolecules, including proteins and enzymes. One key target is metallothionein (MT), a protein involved in metal homeostasis and detoxification. Bismuth nitrate induces MT synthesis in various tissues, including the liver, kidneys, and bone marrow [, ]. This induction of MT is thought to be responsible for several of its protective effects against toxicity from heavy metals and radiation.

Q2: How does bismuth nitrate protect against radiation damage?

A2: Bismuth nitrate pretreatment significantly reduces the lethal effects of gamma-irradiation in mice []. This protective effect is attributed to the induction of metallothionein (MT) in bone marrow cells []. MT acts as a radical scavenger, protecting cells from the damaging effects of radiation-induced free radicals.

Q3: Can bismuth nitrate mitigate the side effects of anticancer drugs?

A3: Yes, pretreatment with bismuth nitrate has been shown to protect against the clastogenicity (chromosome breakage) induced by anticancer drugs like cisplatin, adriamycin, cyclophosphamide, and L-phenylalanine mustard []. This protective effect is also linked to the induction of MT in bone marrow cells, which can sequester the drugs and reduce their damaging effects on DNA.

Q4: How does bismuth nitrate ameliorate cadmium-induced teratogenicity?

A4: Bismuth nitrate pretreatment effectively reduces the teratogenicity of cadmium in mice, particularly preventing exencephaly and skeletal abnormalities []. This protection is attributed to the induction of MT in maternal liver and kidney []. The increased MT levels trap cadmium, preventing it from reaching the developing embryo and causing harm.

Q5: What is the molecular formula and weight of bismuth nitrate?

A5: Bismuth nitrate commonly exists as the pentahydrate form, with the molecular formula Bi(NO3)3·5H2O. Its molecular weight is 485.07 g/mol.

Q6: What spectroscopic techniques are used to characterize bismuth nitrate and related compounds?

A6: Various spectroscopic methods, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) are used to characterize bismuth nitrate and its derivatives [, , , ]. XRD provides information about the crystal structure, FTIR reveals functional groups present in the molecule, and XPS provides insights into the elemental composition and chemical states of the elements.

Q7: What are some applications of basic bismuth nitrate in materials science?

A7: Basic bismuth nitrate finds application in cathodic electrocoating materials []. Its inclusion enhances the properties of the final coating.

Q8: Does bismuth nitrate exhibit catalytic activity?

A9: Yes, bismuth nitrate demonstrates catalytic activity in various organic reactions. It catalyzes the autoxidation of olefins [, ]. Additionally, it acts as a Lewis acid catalyst in Michael additions, promoting the formation of carbon-carbon bonds [].

Q9: How does bismuth nitrate catalyze the autoxidation of olefins?

A10: Bismuth nitrate catalyzes the autoxidation of olefins through an electrophilic interaction with the double bond [, ]. This interaction initiates a radical chain reaction, leading to the formation of hydroperoxides. Importantly, bismuth nitrate does not decompose hydroperoxides into free radicals, indicating its specific role in the initiation step of the autoxidation process [, ].

Q10: What are some other notable catalytic applications of bismuth nitrate?

A11: Bismuth nitrate, often in a supported form like silica-bismuth nitrate, catalyzes various organic reactions, including the synthesis of vanillin from curcumin [], nitration of pyrazoles [], and synthesis of bis(indolyl)methanes []. These applications highlight its versatility and importance in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)

![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)

![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)